molecular formula C4HBrF3NS B12952348 4-Bromo-5-(trifluoromethyl)thiazole

4-Bromo-5-(trifluoromethyl)thiazole

Cat. No.: B12952348
M. Wt: 232.02 g/mol
InChI Key: SOSZHECFEUQAJD-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethyl)thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethyl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-2-(trifluoromethyl)thiazole with thiourea in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, leading to the formation of the desired thiazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethyl)thiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors, disrupting essential biological pathways. For instance, its derivatives can act as enzyme inhibitors, blocking the activity of enzymes involved in disease progression . The compound’s ability to modulate biochemical pathways makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)thiazole
  • 4-Bromo-2-(trifluoromethyl)thiazole
  • 2,4-Disubstituted thiazoles

Comparison: 4-Bromo-5-(trifluoromethyl)thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. For example, the trifluoromethyl group increases the compound’s lipophilicity and metabolic stability, making it a more attractive candidate for drug development .

Properties

Molecular Formula

C4HBrF3NS

Molecular Weight

232.02 g/mol

IUPAC Name

4-bromo-5-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C4HBrF3NS/c5-3-2(4(6,7)8)10-1-9-3/h1H

InChI Key

SOSZHECFEUQAJD-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)C(F)(F)F)Br

Origin of Product

United States

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